molecular formula C13H11NO7 B12766603 2-(3-Hydroxyphthalimido)glutaric acid CAS No. 7620-27-1

2-(3-Hydroxyphthalimido)glutaric acid

Cat. No.: B12766603
CAS No.: 7620-27-1
M. Wt: 293.23 g/mol
InChI Key: SPXLBXOXNGLUBV-UHFFFAOYSA-N
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Description

2-(3-Hydroxyphthalimido)glutaric acid is a chemical compound with the molecular formula C13H11NO7 It is a derivative of glutaric acid and phthalimide, featuring a hydroxy group at the 3-position of the phthalimide ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxyphthalimido)glutaric acid typically involves the reaction of 3-hydroxyphthalimide with glutaric anhydride. The reaction is carried out under reflux conditions in an appropriate solvent, such as acetic acid or dimethylformamide (DMF). The product is then purified through recrystallization or chromatography to obtain the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxyphthalimido)glutaric acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(3-Hydroxyphthalimido)glutaric acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Hydroxyphthalimido)glutaric acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The phthalimide moiety can interact with hydrophobic pockets in proteins, further modulating their function. These interactions can lead to changes in cellular processes and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxyglutaric acid: An alpha hydroxy acid form of glutaric acid, involved in metabolic pathways

Properties

CAS No.

7620-27-1

Molecular Formula

C13H11NO7

Molecular Weight

293.23 g/mol

IUPAC Name

2-(4-hydroxy-1,3-dioxoisoindol-2-yl)pentanedioic acid

InChI

InChI=1S/C13H11NO7/c15-8-3-1-2-6-10(8)12(19)14(11(6)18)7(13(20)21)4-5-9(16)17/h1-3,7,15H,4-5H2,(H,16,17)(H,20,21)

InChI Key

SPXLBXOXNGLUBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=O)N(C2=O)C(CCC(=O)O)C(=O)O

Origin of Product

United States

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